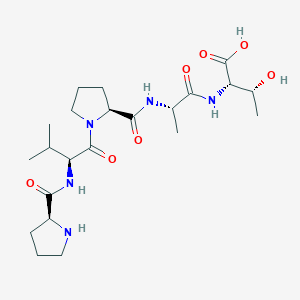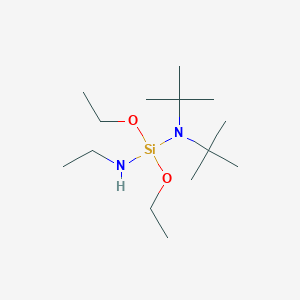
N,N-Di-tert-butyl-1,1-diethoxy-N'-ethylsilanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Di-tert-butyl-1,1-diethoxy-N’-ethylsilanediamine is an organosilicon compound characterized by its unique structure, which includes two tert-butyl groups, two ethoxy groups, and an ethyl group attached to a silanediamine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Di-tert-butyl-1,1-diethoxy-N’-ethylsilanediamine typically involves the reaction of di-tert-butylamine with ethyl orthosilicate under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of N,N-Di-tert-butyl-1,1-diethoxy-N’-ethylsilanediamine may involve a continuous flow process to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters are essential to maintain the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Di-tert-butyl-1,1-diethoxy-N’-ethylsilanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products
The major products formed from these reactions include silanol, silane, and various substituted silane derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N,N-Di-tert-butyl-1,1-diethoxy-N’-ethylsilanediamine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound is explored for its potential use in the development of silicon-based biomaterials.
Medicine: Research is ongoing to investigate its potential as a drug delivery agent due to its unique structural properties.
Industry: It is utilized in the production of advanced materials, such as coatings and adhesives, due to its ability to form stable silicon-oxygen bonds.
Mecanismo De Acción
The mechanism by which N,N-Di-tert-butyl-1,1-diethoxy-N’-ethylsilanediamine exerts its effects involves the interaction of its silicon center with various molecular targets. The ethoxy groups can undergo hydrolysis to form silanol groups, which can further react to form siloxane bonds. These reactions are crucial in the formation of stable silicon-based materials and in facilitating organic transformations.
Comparación Con Compuestos Similares
Similar Compounds
Di-tert-butyl N,N-diethylphosphoramidite: Similar in structure but contains a phosphorus atom instead of silicon.
N,N-Di-tert-butylcarbodiimide: Contains a carbodiimide group instead of the silanediamine core.
N-tert-Butyl-1,2-diaminoethane: Similar in having tert-butyl groups but lacks the ethoxy and silicon components.
Uniqueness
N,N-Di-tert-butyl-1,1-diethoxy-N’-ethylsilanediamine is unique due to its combination of tert-butyl, ethoxy, and ethyl groups attached to a silanediamine core. This unique structure imparts specific reactivity and stability, making it valuable in various applications, particularly in the synthesis of organosilicon compounds and advanced materials.
Propiedades
Número CAS |
923560-72-9 |
|---|---|
Fórmula molecular |
C14H34N2O2Si |
Peso molecular |
290.52 g/mol |
Nombre IUPAC |
N-tert-butyl-N-[diethoxy(ethylamino)silyl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C14H34N2O2Si/c1-10-15-19(17-11-2,18-12-3)16(13(4,5)6)14(7,8)9/h15H,10-12H2,1-9H3 |
Clave InChI |
SGBCHNILMQJCHS-UHFFFAOYSA-N |
SMILES canónico |
CCN[Si](N(C(C)(C)C)C(C)(C)C)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



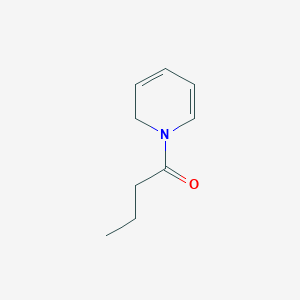
![Ethyl (3Z)-3-ethoxy-3-{[2-(methylsulfanyl)phenyl]imino}propanoate](/img/structure/B14185639.png)
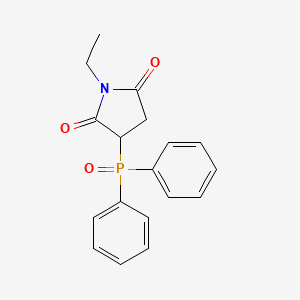
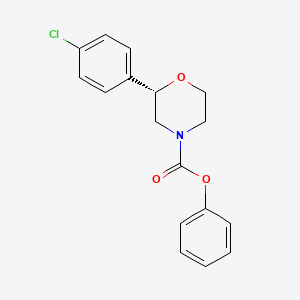

![5-Methyl-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14185653.png)
![3-[2-(Butylsulfanyl)ethyl]-7-oxabicyclo[4.1.0]heptane](/img/structure/B14185656.png)


![5,5'-([1,1'-Biphenyl]-4,4'-diyl)bis(8-methyl-5H-pyrido[4,3-b]indole)](/img/structure/B14185676.png)
![(2S)-2-(4-nitrophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B14185684.png)
